![molecular formula C10H15BrN2O2 B2965675 methyl 4-bromo-5-(3-methylbutyl)-1H-pyrazole-3-carboxylate CAS No. 1491132-54-7](/img/structure/B2965675.png)
methyl 4-bromo-5-(3-methylbutyl)-1H-pyrazole-3-carboxylate
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Overview
Description
“Methyl 4-bromo-5-(3-methylbutyl)-1H-pyrazole-3-carboxylate” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a bromo group at the 4th position and a 3-methylbutyl group at the 5th position. Additionally, it has a carboxylate ester functional group attached to the 3rd position of the pyrazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the bromo and 3-methylbutyl substituents, and the formation of the carboxylate ester group. The Suzuki–Miyaura coupling reaction could potentially be used in the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The bromo, 3-methylbutyl, and carboxylate ester groups would be attached to this ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The bromo group could potentially undergo nucleophilic substitution reactions, and the carboxylate ester group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo group could increase its molecular weight and potentially its boiling point. The carboxylate ester group could influence its solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Properties
Several studies focus on the synthesis and chemical characterization of pyrazole derivatives, including those related to "methyl 4-bromo-5-(3-methylbutyl)-1H-pyrazole-3-carboxylate". These compounds are synthesized through different methodologies, including solvent and copper ion-induced synthesis, which lead to novel compounds with potential applications in material science and bioactivity assays (Huang et al., 2017). Additionally, the reaction of Reformatsky reagents with related structures results in derivatives with significant potential in organic synthesis and drug discovery (Nikiforova et al., 2021).
Bioactivity and Antimicrobial Properties
Pyrazole derivatives, including those structurally related to "methyl 4-bromo-5-(3-methylbutyl)-1H-pyrazole-3-carboxylate", have been evaluated for their bioactivity. Certain compounds demonstrate antimicrobial properties, suggesting potential applications in developing new therapeutic agents (Farag et al., 2008). The selective cytotoxicity of these compounds against tumor cell lines without affecting normal cells highlights their potential in cancer research and treatment (Huang et al., 2017).
Material Science Applications
Research into the structural and spectral properties of pyrazole derivatives opens avenues for material science applications. Studies on the electronic and molecular structure, as well as the synthesis of coordination polymers using these compounds, suggest potential utility in creating novel materials with specific optical or electronic properties (Cheng et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-bromo-5-(3-methylbutyl)-1H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O2/c1-6(2)4-5-7-8(11)9(13-12-7)10(14)15-3/h6H,4-5H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBRZAGHULCSSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=C(C(=NN1)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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